Home > Products > Screening Compounds P16203 > 2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-1-amine
2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-1-amine - 1021032-89-2

2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-1-amine

Catalog Number: EVT-1728129
CAS Number: 1021032-89-2
Molecular Formula: C11H14F3N
Molecular Weight: 217.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-Methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[4,3-c]pyridin-4(5H)-one (FMPPP)

    Compound Description: FMPPP is a pyrazolopyridine derivative investigated for its anti-proliferative effects against prostate cancer cells. Research indicates that FMPPP induces autophagy and inhibits the mTOR/p70S6K pathway, ultimately leading to the suppression of cancer cell proliferation [].

PF-04455242

    Compound Description: PF-04455242 is a high-affinity antagonist selective for κ-opioid receptors (KORs) []. It exhibits promising therapeutic potential for depression and addiction disorders by blocking KOR activation, thereby reducing stress-induced behaviors and attenuating cocaine-seeking behavior in preclinical models [].

N-Methyl-1-(naphthalen-2-yl)propan-2-amine (MNA)

    Compound Description: MNA is a synthetic phenylethylamine abused for its hallucinogenic effects []. Studies have highlighted its potential neurotoxic and cardiotoxic effects. MNA administration to rodents led to behavioral changes like increased spontaneous motion, hyperthermia, and impaired motor coordination []. Additionally, MNA caused shortening of microglia marker IBA-1 in brain tissue, indicating potential disruption of neuronal synapses []. Furthermore, MNA exhibited cardiotoxic potential by prolonging the QT interval, a risk factor for ventricular arrhythmia [].

7-Methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414)

    Compound Description: GSK2606414 is a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) []. It demonstrates promising antitumor activity by inhibiting PERK activation, a key player in tumorigenesis and cancer cell survival [].

Desipramine

    Compound Description: Desipramine [10,11-dihydro-5-[3-(methylamino)propyl]-5H-dibenz[b,f]azepine monohydrochloride] is a tricyclic antidepressant. It exhibits anti-inflammatory and antioxidant effects, demonstrating potential in alleviating experimentally induced colitis in rats []. Desipramine's mechanism of action likely involves the inhibition of myeloperoxidase activity, enhancement of reduced glutathione levels, and reduction of pro-inflammatory cytokines like TNF-α and IL-1β [].

Fluoxetine

    Compound Description: Fluoxetine [N-Methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]-propan-1-amine] is a selective serotonin reuptake inhibitor (SSRI) widely used as an antidepressant. Studies highlight its potential anti-inflammatory and antioxidant effects in a rat model of colitis []. Fluoxetine's therapeutic benefits likely involve the modulation of oxidative stress markers and inflammatory mediators in the colon [].

3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one

    Compound Description: This compound represents a tricyclic, trifluoromethylated indenopyrazole synthesized through an acid-catalyzed reaction between 2-acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine [].

Isopropyl (3-methyl-1-oxo-1-((1-((4-(prop-2-yn-1-yloxy)phenyl)thio)propan-2-yl)amino)butan-2-yl)carbamate diastereomers

    Compound Description: These diastereomers demonstrate potent fungicidal activity against Phytophthora capsici, with compound 4b exhibiting exceptional efficacy surpassing that of dimethomorph, a commercial fungicide [].

2-Methyl-2-phenyl-propan-1-ol

    Compound Description: This compound is synthesized through the reaction of 2-chloromethyl-2-phenylpropane and sodium hydroxide in the presence of tetrabutylammonium bromide as a phase-transfer catalyst [].

3-Iodo-N~1-(2-methyl-4-perfluoropropane-2-yl)-N~2-[2-methyl-1-(methylsulfinyl) propan-2-yl phenyl]phthalamide

    Compound Description: This compound is synthesized from isobenzofuran-1,3-dione through a multistep process involving amidation, oxidation, and iodination [].

1-(2,4-Dimethoxyphenyl)-3-(4-trifluoromethyl-phenyl)propan-2-ene-1-one

    Compound Description: This chalcone derivative displays promising in vivo antimalarial activity against Plasmodium berghii infection in mice, comparable to the efficacy of chloroquine [].

(E,Z)-α-(Methoxyimino)-2-[({1-[3-(trifluoromethyl)phenyl]ethylidene}amino)oxymethyl]benzeneacetate

    Compound Description: This compound, characterized by X-ray crystallography, features two C=N bonds in an E,Z-configuration, with the CF3 group exhibiting disorder over two positions [].

cis- and trans-2-(Methyl/phenyl)-3-(trifluoromethyl)aziridines

    Compound Description: These compounds represent a series of novel nonactivated α-CF3-aziridines synthesized through a stereoselective approach starting from α,α,α-trifluoroketones []. These aziridines exhibit regio- and stereospecific ring-opening reactions with various nucleophiles, highlighting their potential as valuable synthetic intermediates [].

2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053)

    Compound Description: CHMFL-ABL-053 is a highly potent and selective BCR-ABL/SRC/p38 kinase inhibitor with promising antitumor activity against chronic myeloid leukemia (CML) []. It effectively inhibits BCR-ABL autophosphorylation and downstream signaling, suppressing CML cell proliferation and demonstrating significant antitumor effects in a xenograft mouse model [].

3-(2-Imidazo[1,2-b]pyridazin-3-yl-éthynyl)-4-methyl-N-[4-[(4-methyl-1-pipérazinyl)methyl]-3-(trifluorométhyl)phényl]benzamide (Ponatinib)

    Compound Description: Ponatinib is a potent, orally active pan-inhibitor of BCR-ABL kinase, effectively targeting both the native kinase and the T315I gatekeeper mutant, which confers resistance to other BCR-ABL inhibitors [, ]. This efficacy makes ponatinib a valuable therapeutic option for treating CML, particularly in cases resistant to other therapies [, ].

1-{2-Methyl-[5-(4-trifluoromethyl)phenyl-3-thienyl]}-2-{[2-methyl-5-(3-chlorine)phenyl]-3-thienyl}perfluorocyclopentene

    Compound Description: This novel unsymmetrical diarylethene exhibits photochromic properties, changing from colorless to blue upon irradiation with UV light [, ]. This property makes it a potential candidate for applications in photochromic materials.

2-Phenyl-3-{5-[3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl}thiazolidin-4-one

    Compound Description: This compound is synthesized by reacting [(Z)-1-phenylmethylidene]{5-[3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl}amine with mercaptoacetic acid [].

    Compound Description: This compound is synthesized via reductive amination of 1-[3-trifluoromethyl)phenyl]-2-acetone and benzoic acid amino ethyl ester hydrochloride [].

(2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1H-imidazol-1-yl}ethyl)dimethylamine

    Compound Description: This compound is synthesized through an efficient eight-step process starting from oxoacetic acid monohydrate [].

4-[4-({[4-Chloro-3-(trifluoromethyl)phenyl)]carbamoyl}amino)-3-fluorophenoxy]-N-methyl-2-carboxamide monohydrate

    Compound Description: This compound, described in a patent, represents a novel chemical entity with potential pharmaceutical applications [].

    Compound Description: These two compounds, BO1 and BO2 respectively, are Mannich bases synthesized and characterized using spectroscopic methods. They exhibit significant antimicrobial activity against a range of gram-positive, gram-negative bacteria, and fungi, comparable to standard antibiotics []. Furthermore, BO1 and BO2 demonstrate potent antioxidant activity in vitro, effectively scavenging free radicals and inhibiting peroxide oxidation [].

1-[(4,6-Dimethyl-5-pyrimidinyl)carbonyl]-4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]-4-methylpiperidine (Sch-417690/Sch-D)

    Compound Description: Sch-417690/Sch-D is a potent, highly selective, and orally bioavailable CCR5 antagonist, demonstrating efficacy as an HIV-1 inhibitor by blocking viral entry into target cells [].

    Compound Description: This compound, characterized by X-ray crystallography, exhibits a distinct crystal structure influenced by the presence of a trifluoromethyl group and a thiophene ring [, ].

1-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-(Pyridin-3-yl)pyrimidin-2-yl)urea and its monomethyl regioisomer

    Compound Description: Reaction of 1-(3,5-bis(trifluoromethyl)phenyl)-3-(4-(pyridin-3-yl)pyrimidin-2-yl)urea with methyl iodide yielded a specific monomethyl regioisomer, while another remained elusive [].

N-(4-({4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}sulfamoyl)phenyl)amine

    Compound Description: This compound is an identified impurity in the synthesis of the antibacterial drug sulfamethizole []. It forms due to the reaction of unreacted sulfonyl chloride with sulfamethizole during the drug's synthesis [].

3-Amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide

    Compound Description: This compound exhibits antitumor activity by inhibiting the proliferation of A549 and BGC-823 cancer cell lines [].

1-[3-(Aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC 423)

    Compound Description: DPC 423 undergoes extensive metabolism in various species, including unusual metabolic pathways leading to the formation of unique metabolites []. These metabolites, characterized using LC/MS, LC/NMR, and high-field NMR, provide insights into the compound's disposition and potential toxicological implications [].

28. 3-Methyl-1-(4-(trifluoromethyl)phenyl)-1,2-dihydropyrazol-5-one* Compound Description: This compound, an edaravone analog, demonstrates significant radioprotective effects []. While the exact mechanism remains unclear, it might involve scavenging free radicals generated by ionizing radiation, thereby protecting cells from damage [].

    (R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone (JNJ 54166060)

      Compound Description: JNJ 54166060 is a potent and orally active P2X7 receptor antagonist []. It exhibits promising efficacy in preclinical models, reducing inflammatory responses and offering therapeutic potential for various inflammatory diseases [].

    1,3-Diphenyl-3-(phenylthio)propan-1-ones

      Compound Description: These compounds, designed as β-aryl-β-mercapto ketones, show promise as cytotoxic agents against cancer cells []. Their anticancer activity is attributed to their ability to target specific proteins or pathways involved in cancer cell growth and survival []. Modifications to this core structure, such as introducing basic side chains or specific substituents, can significantly influence their potency and selectivity towards different cancer cell lines [, ].

    2-(Substituted Benzylamino)-4-methyl-1,3-thiazole-5-carboxylic acid derivatives

      Compound Description: These compounds, designed as febuxostat analogs, exhibit dual activity as xanthine oxidase inhibitors and free radical scavengers []. This dual action makes them promising candidates for treating gout and other conditions associated with elevated uric acid levels and oxidative stress [].

      Compound Description: These derivatives, synthesized from natural and non-natural amino acids, exhibit potent fungicidal activity against Phytophthora capsici, surpassing the efficacy of some commercial fungicides []. The presence of specific substituents on the phenylthio group significantly influences their potency, indicating the potential for optimizing their fungicidal activity through structural modifications [].

    33. S-3-(4-Acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide (S-4)* Compound Description: S-4 is a non-steroidal selective androgen receptor modulator (SARM) that exhibits tissue-selective androgenic and anabolic effects. Pharmacokinetic studies in rats have shown that S-4 is rapidly absorbed, slowly cleared, and has a moderate volume of distribution, making it a promising candidate for clinical development [].

      34. N-[4-Nitro-3-(trifluoromethyl)phenyl]hydroxylamine (FLU-1-N-OH)* Compound Description: FLU-1-N-OH is a newly identified metabolite of flutamide, a nonsteroidal antiandrogen used to treat prostate cancer []. It is formed from the further metabolism of another flutamide metabolite, 4-nitro-3-(trifluoromethyl)phenylamine (FLU-1), by CYP3A4 in the liver []. While FLU-1-N-OH is detected in the urine of prostate cancer patients treated with flutamide, its role in flutamide-induced hepatotoxicity remains unclear [].

      Overview

      2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-1-amine, also known as 2-[3-(trifluoromethyl)phenyl]propan-1-amine hydrochloride, is an organic compound belonging to the class of phenylpropylamines. This compound is notable for its trifluoromethyl group, which significantly influences its chemical properties and biological activities. It has garnered interest in medicinal chemistry and pharmaceuticals due to its potential therapeutic applications, particularly in treating various psychiatric disorders and other medical conditions .

      Source

      The compound has been documented in various chemical databases, including PubChem and the European Chemicals Agency (ECHA), which provide detailed information on its synthesis, properties, and classifications. The compound's CAS number is 1391398-31-4, and it is often referred to by its molecular formula C11H14F3NC_{11}H_{14}F_{3}N .

      Classification

      2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-1-amine is classified under the category of amines and more specifically as a secondary amine due to the presence of two carbon substituents attached to the nitrogen atom. Its trifluoromethyl group plays a crucial role in enhancing the lipophilicity and metabolic stability of the molecule, making it an attractive candidate for drug development .

      Synthesis Analysis

      Methods

      The synthesis of 2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-1-amine typically involves several key steps:

      1. Starting Material: The synthesis begins with 3-(trifluoromethyl)benzaldehyde.
      2. Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.
      3. Amination: The alcohol undergoes reductive amination to form the amine, often utilizing ammonium acetate and sodium cyanoborohydride as reducing agents.
      4. Hydrochloride Formation: The free amine is treated with hydrochloric acid to yield the hydrochloride salt of the compound.

      Technical Details

      Industrial production methods mirror laboratory syntheses but are optimized for efficiency and yield. Techniques such as continuous flow reactors may be employed to enhance reaction conditions and product purity. The synthetic route can also be modified to introduce various substituents on the phenyl ring, allowing for the exploration of structure-activity relationships .

      Molecular Structure Analysis

      Structure

      The molecular structure of 2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-1-amine can be represented as follows:

      Molecular Formula C11H14F3N\text{Molecular Formula }C_{11}H_{14}F_{3}N

      Data

      • IUPAC Name: 2-[3-(trifluoromethyl)phenyl]propan-1-amine; hydrochloride
      • CAS Number: 1391398-31-4
      • InChI Key: VSBGLGYGCYTUTB-UHFFFAOYSA-N
      • Molecular Weight: 253.69 g/mol .

      The trifluoromethyl group (CF3-CF_3) is attached to a phenyl ring at the para position relative to the propanamine chain, which contributes significantly to the compound's unique properties.

      Chemical Reactions Analysis

      Reactions

      The compound can undergo various chemical reactions typical of amines and substituted phenyl compounds:

      1. Oxidation: Can lead to imines or nitriles.
      2. Reduction: May yield secondary or tertiary amines depending on reaction conditions.
      3. Substitution Reactions: The presence of the trifluoromethyl group allows for electrophilic aromatic substitution on the phenyl ring, enabling further functionalization .

      Technical Details

      These reactions are influenced by the electronic properties imparted by the trifluoromethyl substituent, which can stabilize certain intermediates or transition states during chemical transformations.

      Mechanism of Action

      Process

      The mechanism of action for 2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-1-amine primarily involves its interaction with neurotransmitter systems in the brain. Compounds containing similar structures often act as selective serotonin reuptake inhibitors (SSRIs), modulating serotonin levels and influencing mood regulation.

      Data

      Research indicates that compounds with trifluoromethyl groups can exhibit enhanced binding affinities to target receptors due to their unique electronic characteristics, which may lead to improved therapeutic profiles compared to their non-fluorinated counterparts .

      Physical and Chemical Properties Analysis

      Physical Properties

      • Appearance: Typically exists as a hydrochloride salt, which may appear as a white crystalline solid.
      • Solubility: Soluble in water due to the presence of the hydrochloride group.

      Chemical Properties

      • Stability: Generally stable under standard conditions but may degrade under extreme pH or temperature.
      • Reactivity: The trifluoromethyl group enhances lipophilicity while providing resistance to metabolic degradation .
      Applications

      Scientific Uses

      2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-1-amine has potential applications in:

      • Medicinal Chemistry: As a lead compound for developing new antidepressants or anxiolytics.
      • Pharmaceutical Research: Investigated for its effects on neurotransmitter systems and potential therapeutic benefits in treating psychiatric disorders such as depression and anxiety .

      The unique properties conferred by the trifluoromethyl group make it an attractive candidate for further research into its biological activities and therapeutic applications.

      Properties

      CAS Number

      1021032-89-2

      Product Name

      2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-1-amine

      IUPAC Name

      2-methyl-1-[3-(trifluoromethyl)phenyl]propan-1-amine

      Molecular Formula

      C11H14F3N

      Molecular Weight

      217.23 g/mol

      InChI

      InChI=1S/C11H14F3N/c1-7(2)10(15)8-4-3-5-9(6-8)11(12,13)14/h3-7,10H,15H2,1-2H3

      InChI Key

      CXPBPAWRMVONLK-UHFFFAOYSA-N

      SMILES

      CC(C)C(C1=CC(=CC=C1)C(F)(F)F)N

      Canonical SMILES

      CC(C)C(C1=CC(=CC=C1)C(F)(F)F)N

      Product FAQ

      Q1: How Can I Obtain a Quote for a Product I'm Interested In?
      • To receive a quotation, send us an inquiry about the desired product.
      • The quote will cover pack size options, pricing, and availability details.
      • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
      • Quotations are valid for 30 days, unless specified otherwise.
      Q2: What Are the Payment Terms for Ordering Products?
      • New customers generally require full prepayment.
      • NET 30 payment terms can be arranged for customers with established credit.
      • Contact our customer service to set up a credit account for NET 30 terms.
      • We accept purchase orders (POs) from universities, research institutions, and government agencies.
      Q3: Which Payment Methods Are Accepted?
      • Preferred methods include bank transfers (ACH/wire) and credit cards.
      • Request a proforma invoice for bank transfer details.
      • For credit card payments, ask sales representatives for a secure payment link.
      • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
      Q4: How Do I Place and Confirm an Order?
      • Orders are confirmed upon receiving official order requests.
      • Provide full prepayment or submit purchase orders for credit account customers.
      • Send purchase orders to sales@EVITACHEM.com.
      • A confirmation email with estimated shipping date follows processing.
      Q5: What's the Shipping and Delivery Process Like?
      • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
      • You can use your FedEx account; specify this on the purchase order or inform customer service.
      • Customers are responsible for customs duties and taxes on international shipments.
      Q6: How Can I Get Assistance During the Ordering Process?
      • Reach out to our customer service representatives at sales@EVITACHEM.com.
      • For ongoing order updates or questions, continue using the same email.
      • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

      Quick Inquiry

       Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.